4-(4-tert-butylphenyl)-1H-imidazole
Description
4-(4-tert-Butylphenyl)-1H-imidazole is a substituted imidazole derivative characterized by a tert-butylphenyl group at the 4-position of the imidazole ring. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent that significantly influences the compound’s physicochemical properties, including solubility, lipophilicity, and steric hindrance.
Properties
CAS No. |
104672-21-1 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with glyoxal and ammonia or an amine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives of the original compound.
Scientific Research Applications
4-(4-tert-Butylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The tert-butylphenyl group can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Effects on Physicochemical Properties
The substituents on the imidazole ring critically determine molecular interactions and applications. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Substituents and Properties
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties | Applications/Activities | References |
|---|---|---|---|---|---|
| 4-(4-tert-Butylphenyl)-1H-imidazole | 4-(tert-butylphenyl) | ~242.34* | High lipophilicity, steric bulk | Kinase inhibition (hypothesized) | [1, 4] |
| 4-Methyl-1H-imidazole | 4-methyl | 82.10 | Low molecular weight, polar | Intermediate in synthesis | [3] |
| SB203580 | 4-fluorophenyl (2), pyridyl (5) | 376.42 | p38 MAPK inhibition, moderate solubility | Biochemical research (kinase studies) | [6, 7, 10] |
| 4-(Trifluoromethyl)-1H-imidazole | 4-(trifluoromethyl) | 136.08 | Electron-withdrawing, high reactivity | COF/API synthesis, DSSCs | [15] |
| 2-(4-Methoxyphenyl)-1H-imidazole | 2-(4-methoxyphenyl) | 174.20 | Enhanced π-π interactions, moderate polarity | Fluorescent materials, ligands | [9, 18] |
*Calculated based on molecular formula.
Key Observations:
- Steric Effects : The tert-butyl group in this compound introduces significant steric bulk compared to smaller groups like methyl () or methoxy (). This bulk may reduce binding affinity in enzyme pockets but improve membrane permeability due to increased lipophilicity .
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl () enhance electrophilicity, whereas electron-donating groups (e.g., tert-butyl) stabilize positive charges, influencing reactivity and interaction with biological targets.
- Solubility : Derivatives with polar substituents (e.g., hydroxybutyl in ) exhibit higher aqueous solubility, while hydrophobic groups (tert-butyl, trifluoromethyl) favor organic solvents .
Spectroscopic and Structural Data
- NMR Shifts : The tert-butyl group in this compound causes upfield shifts in ¹H-NMR (e.g., δ ~1.27 ppm for tert-butyl protons, similar to ) . In contrast, electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons, leading to downfield shifts .
- Crystallography : Derivatives like 4-hydroxybenzoic acid–1H-imidazole () form hydrogen-bonded networks, whereas bulky tert-butyl groups may disrupt crystal packing, reducing melting points .
Q & A
Q. What are the common synthetic routes for 4-(4-tert-butylphenyl)-1H-imidazole, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the imidazole core. A common approach includes nucleophilic substitution reactions to introduce the tert-butylphenyl group. For example, the tert-butylphenol precursor may undergo alkylation or coupling with halogenated imidazole derivatives under reflux conditions. Catalysts like palladium or copper-based systems are often employed to enhance reaction efficiency. Purification methods include column chromatography for intermediate isolation and recrystallization for final product refinement .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound’s crystal packing, bond lengths, and angles are analyzed using software like SHELX. For instance, the tert-butyl group’s steric effects and the imidazole ring’s planarity are quantified through SC-XRD, revealing distortions caused by substituent interactions. Disorder in the tert-butyl moiety, if present, is resolved via refinement tools in SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Key parameters include solvent polarity, temperature, and catalyst loading. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalyst optimization : Palladium/copper catalysts improve cross-coupling efficiency, while base additives (e.g., K₂CO₃) neutralize byproducts.
- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress, enabling timely termination to prevent decomposition.
Controlled heating (60–100°C) under inert atmospheres minimizes side reactions. Statistical methods like Design of Experiments (DoE) can systematically identify optimal conditions .
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Discrepancies often arise from dynamic effects (e.g., torsional flexibility of the tert-butyl group) not captured in static computational models. Strategies include:
- Conformational sampling : Molecular dynamics (MD) simulations explore low-energy conformers, comparing them to SC-XRD data.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) to validate packing arrangements.
- Hybrid DFT/X-ray refinement : Combines quantum mechanical calculations with crystallographic data to refine electron density maps .
Q. How do substituent modifications on the imidazole ring influence bioactivity in structure-activity relationship (SAR) studies?
Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, methyl, or methoxy groups) and testing their biological activity. For example:
- Antimicrobial assays : MIC (minimum inhibitory concentration) values against bacterial/fungal strains are correlated with substituent electronegativity.
- Molecular docking : Predicts binding affinities to target enzymes (e.g., cytochrome P450), highlighting steric and electronic contributions of the tert-butylphenyl group.
- Lipophilicity measurements : LogP values quantify the impact of substituents on membrane permeability .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- HPLC-MS : Detects degradation products (e.g., oxidation of the imidazole ring).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability by measuring mass loss under controlled heating.
- Solid-state NMR : Monitors polymorphic transitions or hydrate formation during long-term storage.
Stability is enhanced by storing the compound in amber vials under nitrogen at –20°C .
Data Contradiction and Troubleshooting
Q. How should researchers address conflicting biological activity data across different assay platforms?
- Standardize protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%).
- Dose-response validation : Repeat assays with a wider concentration range to confirm IC₅₀/EC₅₀ values.
- Orthogonal assays : Cross-validate results using complementary techniques (e.g., fluorescence-based vs. luminescence assays) .
Q. What methods reconcile discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthesized batches?
- Deuterated solvent calibration : Ensure solvents (e.g., CDCl₃, DMSO-d₆) are anhydrous and free from contaminants.
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating proton and carbon shifts.
- Batch-to-batch impurity profiling : Use LC-MS to identify trace contaminants (e.g., unreacted intermediates) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
